4-Methyl-3-propylquinolin-2-ol
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Overview
Description
4-Methyl-3-propylquinolin-2-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a methyl group at the 4th position, a propyl group at the 3rd position, and a hydroxyl group at the 2nd position of the quinoline ring.
Preparation Methods
The synthesis of 4-Methyl-3-propylquinolin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with α,β-unsaturated aldehydes . The reaction conditions often include the use of catalysts such as transition metals or metal-free ionic liquids, and can be facilitated by techniques like ultrasound irradiation or microwave-assisted synthesis . Industrial production methods may employ green chemistry principles to minimize environmental impact, using recyclable catalysts and solvent-free conditions .
Chemical Reactions Analysis
4-Methyl-3-propylquinolin-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 4th and 3rd positions, where the methyl and propyl groups are located.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed from these reactions are often quinone, tetrahydroquinoline, and halogenated quinoline derivatives .
Scientific Research Applications
4-Methyl-3-propylquinolin-2-ol has a variety of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propylquinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death . Additionally, the compound may generate reactive oxygen species or interfere with electron transport in cells, contributing to its biological effects .
Comparison with Similar Compounds
4-Methyl-3-propylquinolin-2-ol can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of applications in medicinal and industrial chemistry.
Chloroquine: An antimalarial drug that shares the quinoline scaffold but has different substituents and pharmacological properties.
Primaquine: Another antimalarial drug with a similar quinoline structure but distinct mechanism of action.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-methyl-3-propyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-11-9(2)10-7-4-5-8-12(10)14-13(11)15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITAVZMBKRKAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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